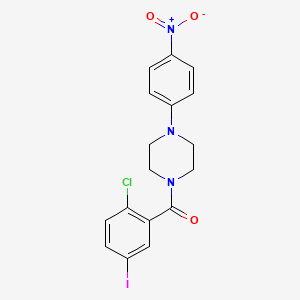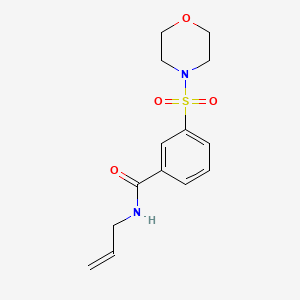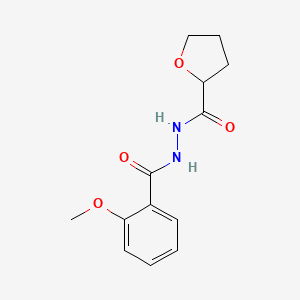
1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine, also known as CINPAZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CINPAZ is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine acts as a partial agonist at dopamine D2 receptors, which are G protein-coupled receptors that play a crucial role in the regulation of neurotransmitter release in the brain. 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has been shown to increase dopamine release in the prefrontal cortex and striatum, which are brain regions associated with cognitive and motor functions. However, 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has also been found to have an inverse agonist effect at dopamine D2 receptors in the mesolimbic pathway, which is associated with reward and addiction. This dual mechanism of action of 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine may contribute to its potential efficacy as an antipsychotic drug.
Biochemical and Physiological Effects
1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has been found to have significant effects on the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which are brain regions associated with cognitive and motor functions. 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has also been found to decrease the levels of serotonin and norepinephrine in the prefrontal cortex, which may contribute to its potential efficacy as an antipsychotic drug.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has several advantages as a lead compound for the development of new antipsychotic drugs. It has high affinity and selectivity for dopamine D2 receptors, which are the primary targets for antipsychotic drugs. 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine also has a low affinity for other receptors, such as serotonin and adrenergic receptors, which are associated with side effects commonly observed in antipsychotic drugs. However, 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has limitations in lab experiments due to its low solubility in water and its potential toxicity at high doses. Therefore, further studies are needed to optimize the formulation and dosage of 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine for its potential use as an antipsychotic drug.
Zukünftige Richtungen
There are several future directions for the development and application of 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine. One potential direction is to explore the use of 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine as a lead compound for the development of new antipsychotic drugs with improved efficacy and tolerability. Another direction is to investigate the potential use of 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine in the treatment of other neurological and psychiatric disorders, such as depression and anxiety. Furthermore, further studies are needed to optimize the formulation and dosage of 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine for its potential use as an antipsychotic drug. Finally, future research should focus on the elucidation of the exact mechanism of action of 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine, which may provide insights into the development of new drugs for the treatment of neurological and psychiatric disorders.
Conclusion
In conclusion, 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has shown potential applications in drug discovery and development, particularly as a lead compound for the development of new antipsychotic agents. However, further studies are needed to optimize the formulation and dosage of 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine for its potential use as an antipsychotic drug. Finally, future research should focus on the elucidation of the exact mechanism of action of 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine, which may provide insights into the development of new drugs for the treatment of neurological and psychiatric disorders.
Synthesemethoden
1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has been synthesized through various methods, including the reaction of 2-chloro-5-iodobenzoic acid with 4-nitrophenylpiperazine in the presence of coupling reagents, such as N,N'-carbonyldiimidazole (CDI) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). The reaction is typically carried out in anhydrous solvents, such as dichloromethane or dimethylformamide, under reflux conditions. The resulting product is purified through column chromatography, yielding pure 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has shown potential applications in drug discovery and development, particularly as a lead compound for the development of new antipsychotic agents. It has been found to have high affinity and selectivity for dopamine D2 receptors, which are the primary targets for antipsychotic drugs. 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to have a low affinity for other receptors, such as serotonin and adrenergic receptors, which are associated with side effects commonly observed in antipsychotic drugs. Therefore, 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has been considered a promising candidate for further development as an antipsychotic drug.
Eigenschaften
IUPAC Name |
(2-chloro-5-iodophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClIN3O3/c18-16-6-1-12(19)11-15(16)17(23)21-9-7-20(8-10-21)13-2-4-14(5-3-13)22(24)25/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWENFCPXIXCJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClIN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-iodophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(4-benzoyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B5039011.png)
![4-({[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5039015.png)
![11-(3-methoxyphenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5039023.png)
![2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B5039037.png)
![2-[acetyl(ethyl)amino]benzoic acid](/img/structure/B5039050.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(4'-nitro-4-biphenylyl)amino]-4-oxobutanoate](/img/structure/B5039058.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-methylcyclohexanecarboxamide](/img/structure/B5039099.png)

![10-bromo-3-(butylthio)-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5039113.png)
![1-[4-(4-methoxybenzoyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B5039120.png)
![4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5039126.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5039127.png)
![2-chloro-N-{4-[(diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5039132.png)